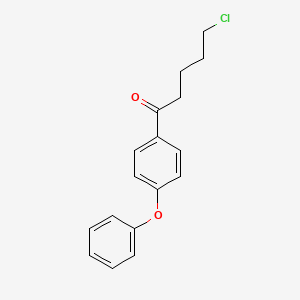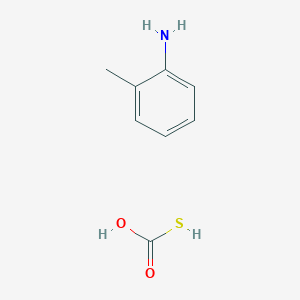![molecular formula C15H27NOS B12538904 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one CAS No. 652966-84-2](/img/structure/B12538904.png)
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are present in both natural and synthetic compounds. These compounds have gained significant attention due to their diverse biological activities and their role as intermediates in medicinal and organic chemistry .
Métodos De Preparación
The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one involves several steps. One common method includes the reaction of amino acid esters, amino alcohols, and chiral amines via photooxygenation. This process yields homochiral 5-methylidene-1,5-dihydro-2H-pyrrol-2-one derivatives, which are useful precursors to various bioactive compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, primary amines, and donor-acceptor cyclopropanes. For example, the reaction of donor-acceptor cyclopropanes with primary amines can lead to the formation of γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . Major products formed from these reactions include di- and trisubstituted pyrrolidin-2-ones, which can be further used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .
Aplicaciones Científicas De Investigación
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one has numerous scientific research applications. In chemistry, it serves as a precursor to various bioactive compounds, including alkaloids and unusual amino acids . In biology and medicine, pyrrolidin-2-one derivatives exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and antiviral properties . These compounds are also used in the synthesis of selective and effective inhibitors of histone deacetylases, cannabinoid receptors, cyclin-dependent kinases, and other molecular targets .
Mecanismo De Acción
The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrrolidin-2-one derivatives can inhibit histone deacetylases, leading to changes in gene expression and subsequent biological effects . These compounds may also interact with other molecular targets such as cannabinoid receptors and cyclin-dependent kinases, modulating their activity and resulting in various pharmacological effects .
Comparación Con Compuestos Similares
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one can be compared with other similar compounds, such as N-methylpyrrolidin-2-one and other pyrrolidin-2-one derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Propiedades
Número CAS |
652966-84-2 |
|---|---|
Fórmula molecular |
C15H27NOS |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H27NOS/c1-4-5-6-7-10-18-12-14-8-9-16(15(14)17)11-13(2)3/h12-13H,4-11H2,1-3H3 |
Clave InChI |
PFXGIIMXIMCPBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC=C1CCN(C1=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)

![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)

silyl}oxy)hex-5-en-2-one](/img/structure/B12538865.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![3-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B12538884.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)

